1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H21N3O4S and its molecular weight is 315.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.12527733 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aromatic Nucleophilic Substitution Reactions
Compounds featuring dimethylamino groups have been studied for their reactivity in aromatic nucleophilic substitution reactions, highlighting the versatile chemistry of these compounds in synthesizing new chemical entities (Sekiguchi et al., 1988).
Antibacterial Activity
Derivatives of sulfonamides, closely related to the query compound, have been synthesized and evaluated for their antibacterial properties. These studies contribute to the development of new antibacterial agents, showcasing the potential of sulfonamide derivatives in medicinal chemistry (Ajani et al., 2013).
Enzyme Inhibition Studies
Research into O-substituted derivatives of sulfonyl piperidine compounds has been conducted, evaluating their bioactivity against various enzymes. This highlights the utility of these compounds in probing biochemical pathways and developing therapeutic agents (Khalid et al., 2013).
Hyperbranched Polymers
Compounds with dimethylamino and piperidine functionalities have been utilized in the synthesis of hyperbranched polymers, demonstrating applications in material science and engineering due to their unique physical properties (Yan & Gao, 2000).
Antiallergy and Anti-inflammatory Agents
Synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity exemplify the exploration of these compounds in developing therapeutic agents for allergy and inflammation (Walsh et al., 1990).
Lewis Basic Catalysts
Derivatives of l-piperazine-2-carboxylic acid have been developed as highly enantioselective Lewis basic catalysts, illustrating the role of such compounds in synthetic organic chemistry and catalysis (Wang et al., 2006).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-15(2)21(18,19)16-7-5-11(6-8-16)13(17)14-10-12-4-3-9-20-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSJELXNEFBZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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